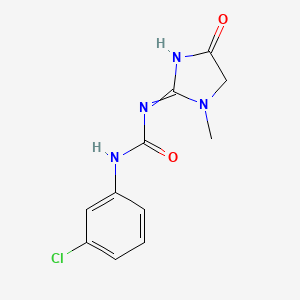

Fenobam

Vue d'ensemble

Description

Fenobam est un dérivé de l’imidazole développé par McNeil Laboratories à la fin des années 1970 en tant que nouveau médicament anxiolytique. Il a été initialement conçu pour traiter les troubles anxieux mais n’a jamais été commercialisé en raison d’effets secondaires limitant la dose tels que l’amnésie et les symptômes psychotomiques . This compound agit comme un modulateur allostérique négatif puissant et sélectif du sous-type 5 du récepteur métabotropique du glutamate (mGluR5), ce qui en fait un composé précieux pour la recherche scientifique .

Méthodes De Préparation

Fenobam peut être synthétisé par diverses méthodes de cristallisation, conduisant à différentes formes cristallines. Voici quelques voies de synthèse et conditions de réaction :

Méthode acétone-méthanol ou tétrahydrofurane-éther : Le précipité synthétisé et filtré est recristallisé à partir des solvants pour obtenir une forme anhydre.

Méthode diméthylformamide (DMF) et eau : La forme pure est dissoute dans du DMF, ajoutée avec un excès d’eau, filtrée et séchée pour obtenir une forme monohydratée.

Méthode eau-éthanol ou eau-méthanol : La forme synthétisée et filtrée du composé est recristallisée à partir d’un mélange eau-éthanol ou eau-méthanol pour obtenir une forme monohydratée.

Méthode sans solvant : La forme monohydratée est chauffée à 80-85 °C pendant 2 heures ou à 100 °C pendant 4 heures pour obtenir différentes formes cristallines.

Analyse Des Réactions Chimiques

Fenobam subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés .

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Fenobam has a wide range of scientific research applications, including:

Mécanisme D'action

Fenobam exerce ses effets en agissant comme un modulateur allostérique négatif sélectif et puissant du sous-type 5 du récepteur métabotropique du glutamate (mGluR5). Il inhibe la réponse calcique intracellulaire induite par le quisqualate médiée par les récepteurs humains du mGluR5 . This compound se lie à un site modulateur allostérique partagé avec d’autres antagonistes sélectifs du mGluR5, bloquant l’activité basale du récepteur .

Comparaison Avec Des Composés Similaires

Fenobam est unique par rapport à d’autres composés similaires en raison de son inhibition sélective et puissante du mGluR5. Les composés similaires incluent :

2-Méthyl-6-phényléthynyl-pyridine (MPEP) : Un antagoniste sélectif du mGluR5 qui partage un site de liaison commun avec this compound.

3-(2-Méthyl-1,3-thiazol-4-yl)éthynyl]pyridine (MTEP) : Un autre antagoniste sélectif du mGluR5 ayant des propriétés similaires à celles de this compound.

Basimglurant : Un nouvel antagoniste du mGluR5 développé sur la base de la structure de this compound.

L’activité non GABAergique de this compound, couplée à sa puissante activité anxiolytique et à son efficacité rapportée dans les essais humains, soutient son potentiel en tant qu’agent anxiolytique novateur avec une fenêtre thérapeutique améliorée par rapport aux benzodiazépines .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPQODZAOSWNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57653-26-6 | |

| Record name | Fenobam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57653-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenobam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

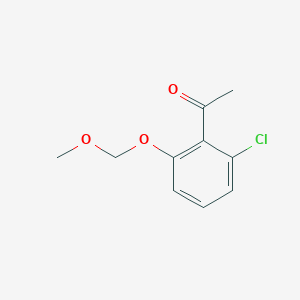

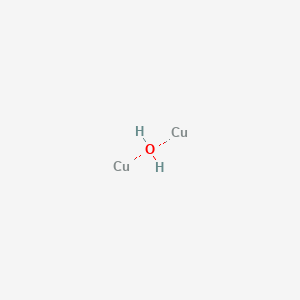

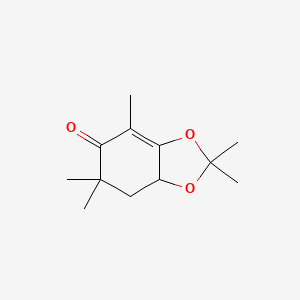

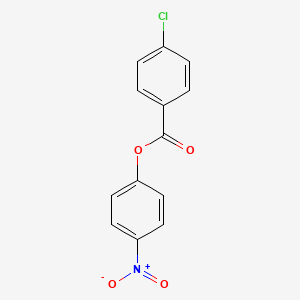

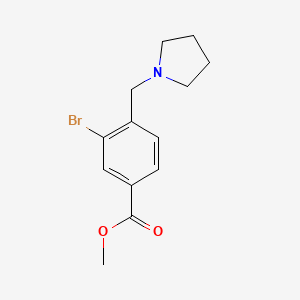

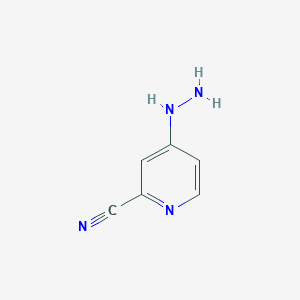

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B8814140.png)

![8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8814145.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-ol](/img/structure/B8814158.png)

![5-Methoxythiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B8814160.png)

![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8814215.png)